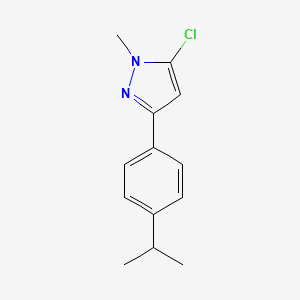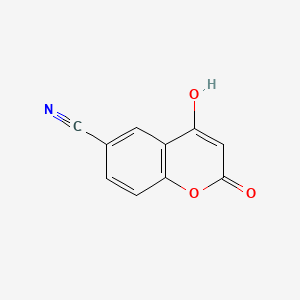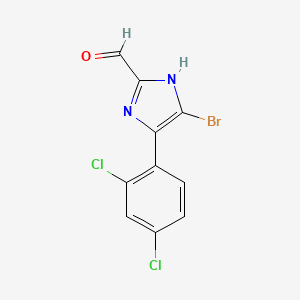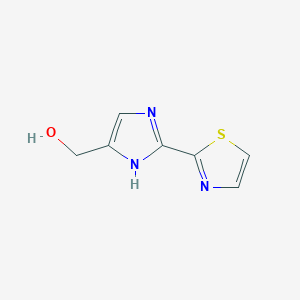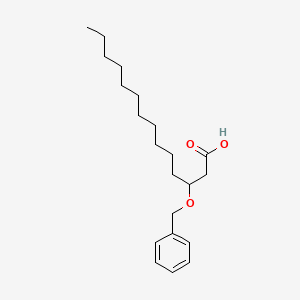
R-(3)-Benzyloxy Myristic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
R-(3)-Benzyloxy Myristic Acid: is a chiral derivative of myristic acid, a common saturated fatty acid. This compound is characterized by the presence of a benzyloxy group at the third carbon of the fatty acid chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of R-(3)-Benzyloxy Myristic Acid typically involves the following steps:
Starting Material: The synthesis begins with myristic acid, which is a common saturated fatty acid.
Introduction of the Benzyloxy Group: The benzyloxy group is introduced at the third carbon of the fatty acid chain through a series of chemical reactions. This step often involves the use of protecting groups and selective deprotection to ensure the benzyloxy group is correctly positioned.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar chemical routes as described above. The process is optimized for higher yields and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production .
Chemical Reactions Analysis
Types of Reactions: R-(3)-Benzyloxy Myristic Acid undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the benzyloxy group to a hydroxyl group.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.
Major Products:
Oxidation: Formation of benzyloxy aldehydes or ketones.
Reduction: Formation of benzyloxy alcohols.
Substitution: Formation of various substituted benzyloxy derivatives.
Scientific Research Applications
R-(3)-Benzyloxy Myristic Acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex lipid molecules and as a reagent in organic synthesis.
Biology: Studied for its role in lipid metabolism and its interactions with lipid-binding proteins.
Medicine: Investigated for its potential therapeutic effects, particularly in the modulation of lipid-related pathways.
Industry: Utilized in the development of novel materials and coatings with specific chemical properties
Mechanism of Action
The mechanism of action of R-(3)-Benzyloxy Myristic Acid involves its interaction with lipid-binding proteins and enzymes involved in lipid metabolism. The benzyloxy group allows for specific binding interactions, which can modulate the activity of these proteins and enzymes. This modulation can affect various cellular processes, including membrane stability, signal transduction, and energy metabolism .
Comparison with Similar Compounds
Myristic Acid: A common saturated fatty acid without the benzyloxy group.
R-(3)-Hydroxy Myristic Acid: A chiral derivative with a hydroxyl group at the third carbon.
Benzyloxy Stearic Acid: A similar compound with a benzyloxy group but a longer fatty acid chain.
Uniqueness: R-(3)-Benzyloxy Myristic Acid is unique due to the presence of the benzyloxy group at the third carbon, which imparts distinct chemical properties and biological activities. This uniqueness makes it valuable in research focused on lipid biochemistry and the development of novel therapeutic agents .
Properties
IUPAC Name |
3-phenylmethoxytetradecanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34O3/c1-2-3-4-5-6-7-8-9-13-16-20(17-21(22)23)24-18-19-14-11-10-12-15-19/h10-12,14-15,20H,2-9,13,16-18H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDCDVTWILZGAIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(CC(=O)O)OCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Bromo-4-[3-(6-methyl-2-pyridyl)-4-pyrazolyl]pyridine](/img/structure/B13702985.png)

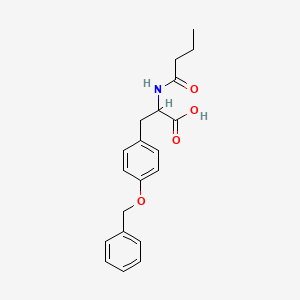
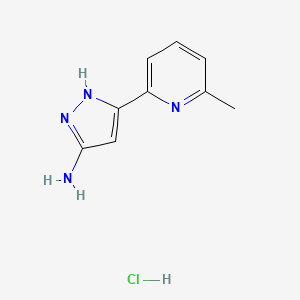
![2-[(Boc)(ethyl)amino]pentanoic Acid](/img/structure/B13703005.png)




